n-(3,7-Dichloro-9-oxo-9h-fluoren-2-yl)acetamide
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Overview
Description
N-(3,7-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide is an organic compound with the molecular formula C15H9Cl2NO2 It is a derivative of fluorene, characterized by the presence of two chlorine atoms and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,7-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide typically involves the reaction of 3,7-dichloro-9H-fluoren-2-amine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
3,7-Dichloro-9H-fluoren-2-amine+Acetic Anhydride→this compound+Acetic Acid
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. This includes the use of larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,7-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of dichloroquinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
N-(3,7-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,7-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(3,7-Dinitro-9-oxo-9H-fluoren-2-yl)acetamide: Similar structure but with nitro groups instead of chlorine atoms.
N-(3-Chloro-9-oxo-9H-fluoren-2-yl)acetamide: Contains only one chlorine atom.
Uniqueness
N-(3,7-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity
Biological Activity
N-(3,7-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms, applications, and relevant research findings.
This compound is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 6942-29-6 |
Molecular Formula | C15H9Cl2NO2 |
Molecular Weight | 306.14 g/mol |
Density | 1.516 g/cm³ |
Boiling Point | 552.3 °C at 760 mmHg |
The biological activity of this compound is primarily linked to its interaction with cellular pathways and molecular targets. Research indicates that this compound may act as an apoptosis inducer, particularly in cancer cells. It has been shown to inhibit certain enzymes and interact with cellular receptors, leading to significant biological effects such as:
- Caspase Activation : Induction of apoptosis through caspase activation pathways.
- Tubulin Inhibition : Some derivatives exhibit activity against tubulin, suggesting a mechanism that disrupts microtubule dynamics in cancer cells .
Anticancer Activity
A study focused on the structure-activity relationship (SAR) of related compounds indicated that modifications at the 7-position of the 9-oxo-fluorene ring enhance anticancer activity. For instance, compounds derived from this structure exhibited EC50 values ranging from 0.15 to 0.29 µM against various cancer cell lines, including T47D and HCT116, demonstrating improved potency compared to earlier analogs .
Antimicrobial Properties
Research has also explored the antimicrobial properties of this compound and its derivatives. A series of synthesized compounds based on this structure were evaluated against multidrug-resistant strains and showed promising results in inhibiting bacterial growth . The binding interactions with specific enzymes were elucidated through molecular docking studies.
Case Studies
- Apoptosis Induction : A high-throughput screening assay identified this compound as a potent apoptosis inducer in cancer cell lines. The compound's ability to activate caspases was highlighted as a key mechanism for its anticancer effects .
- Antimicrobial Testing : In a comparative study against standard antibiotics, several derivatives of this compound demonstrated superior efficacy against resistant strains of bacteria, suggesting potential for development as new antimicrobial agents .
Properties
CAS No. |
6942-29-6 |
---|---|
Molecular Formula |
C15H9Cl2NO2 |
Molecular Weight |
306.1 g/mol |
IUPAC Name |
N-(3,7-dichloro-9-oxofluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H9Cl2NO2/c1-7(19)18-14-6-12-10(5-13(14)17)9-3-2-8(16)4-11(9)15(12)20/h2-6H,1H3,(H,18,19) |
InChI Key |
PFCQAXPMCSYURK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C3=C(C=C(C=C3)Cl)C(=O)C2=C1)Cl |
Origin of Product |
United States |
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